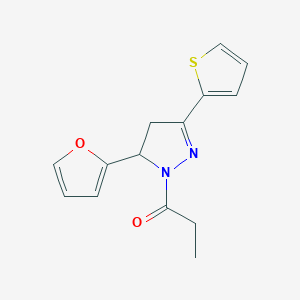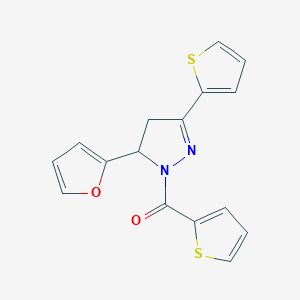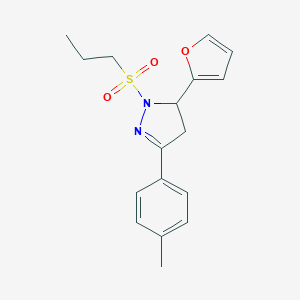
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Interaction Studies and Molecular Properties
- Research has explored the interactions of related sulfonamide compounds in solutions, focusing on their volumetric and acoustic properties. This includes studies on properties such as density, sound velocity, and molar volume, which are crucial in understanding the molecular interactions and behavior in different environments (Raphael, Bahadur, & Ebenso, 2015).
Application in Synthesis of Condensed Pyrazoles
- The compound has relevance in the synthesis of condensed pyrazoles through Pd-Catalysed Cross-Coupling Reactions. This has implications in organic chemistry for creating complex molecular structures, potentially useful in various chemical and pharmaceutical applications (Arbačiauskienė et al., 2011).
Antiarrhythmic Activity
- Some analogs of the compound have been studied for their antiarrhythmic activity, particularly in the context of class III antiarrhythmic agents. These studies involve investigating the electrophysiological activity on isolated cardiac tissue, highlighting potential therapeutic applications in cardiovascular medicine (Lis et al., 1987).
Structural Characterization
- Structural studies of similar sulfonamide derivatives have been conducted to understand their molecular composition and properties. These studies involve techniques like X-ray powder diffraction and NMR spectroscopy, which are vital for characterizing and understanding the compound's physical and chemical properties (Durgadas, Mukkanti, & Pal, 2012).
In Vitro Inhibition Studies
- In the context of biochemistry, in vitro inhibition studies of metal complexes of pyrazole-based sulfonamides have been performed. These studies focus on the inhibition of human carbonic anhydrase isoenzymes, which could indicate potential biomedical applications, particularly in targeting specific enzymatic pathways (Büyükkıdan et al., 2017).
Synthesis of Biologically Relevant Compounds
- The compound has been used in the synthesis of various biologically relevant compounds, such as bis(indolyl)methanes and bispyrazoles. These synthetic processes are significant for developing new pharmaceuticals and chemicals with potential biological activities (Banari, Kiyani, & Pourali, 2017).
Exploration of Anti-Inflammatory Properties
- Research has also been conducted on analogs of this compound to explore their anti-inflammatory properties. This includes the synthesis and evaluation of related compounds as potential anti-inflammatory agents, indicating possible applications in pharmaceutical development for treating inflammation-related conditions (Abdellatif, Moawad, & Knaus, 2014).
特性
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-20-12-7-6-11-17(20)19-14-18(21-23(19)30(26,27)5-2)15-9-8-10-16(13-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPAANBOHTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

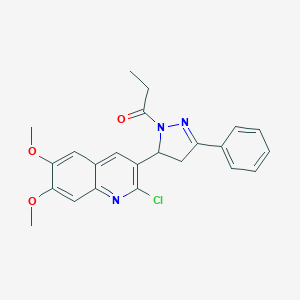
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
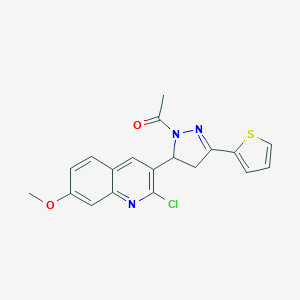
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)
